2-(4-Chloro-2-sulfamoylphenoxy)acetic acid

Overview

Description

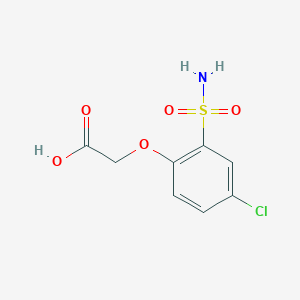

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a chloro group and a sulfamoyl group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-2-sulfamoylphenol and chloroacetic acid.

Reaction Conditions: The phenol is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the phenoxyacetic acid derivative.

Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification methods to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Amino or thio derivatives.

Scientific Research Applications

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry. Its stability and defined structure make it ideal for developing and validating analytical methods, particularly in the context of detecting related compounds in complex mixtures.

Research has indicated that 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that its derivatives can inhibit specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. It has been investigated for its role in drug development, particularly as a precursor for synthesizing bioactive compounds with targeted pharmacological activities such as selective COX-2 inhibition . Preliminary studies indicate that derivatives may also exhibit cytotoxic effects against certain cancer cell lines, highlighting its potential as an anticancer agent.

Agricultural Applications

In the agricultural sector, this compound is utilized in the development of agrochemicals, particularly herbicides and plant growth regulators. Its effectiveness in modulating plant growth responses makes it valuable for enhancing crop yields .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating potent effects against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Properties

Research focused on the compound's anti-inflammatory potential revealed that it could effectively reduce inflammation markers in vitro. This suggests its applicability in developing treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features but different functional groups.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar phenoxyacetic acid backbone but with two chloro groups.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with three chloro groups, known for its historical use and environmental impact.

Uniqueness: 2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is unique due to the presence of both a chloro group and a sulfamoyl group, which confer distinct chemical and biological properties

Biological Activity

2-(4-Chloro-2-sulfamoylphenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- Molecular Weight : 287.7 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

- P2X4 Receptor Antagonism : Similar compounds have been shown to inhibit the P2X4 receptor, which plays a critical role in inflammation and pain signaling pathways. Inhibiting this receptor can lead to reduced pro-inflammatory cytokine release, making it a target for treating inflammatory conditions .

- Anticancer Activity : Preliminary studies suggest that derivatives of phenoxyacetic acids have anticancer properties. The compound's structural analogs have been tested against various cancer cell lines, indicating potential cytotoxic effects .

- Analgesic Effects : Some studies have reported analgesic properties associated with similar compounds, suggesting that they may alleviate pain through central and peripheral mechanisms .

Biological Activity Data

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of P2X4 receptor | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Analgesic | Pain relief in animal models |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of related compounds, researchers demonstrated that inhibition of the P2X4 receptor significantly reduced inflammation in rodent models. The compounds tested showed a dose-dependent decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting the potential therapeutic applications of this compound in treating chronic inflammatory diseases .

Case Study 2: Anticancer Screening

A comprehensive screening of various phenoxyacetic acid derivatives, including this compound, was conducted using the National Cancer Institute's 60-cell line panel. The results indicated that while the compound exhibited low to moderate activity against several cancer types, it showed particular sensitivity in leukemia cell lines, with growth inhibition percentages ranging from 92% to 126% across different lines .

Discussion

The biological activity of this compound suggests that it could be a promising candidate for further development as an anti-inflammatory or anticancer agent. Its ability to modulate key receptors involved in pain and inflammation, along with preliminary evidence of anticancer efficacy, warrants more extensive pharmacological studies.

Properties

IUPAC Name |

2-(4-chloro-2-sulfamoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO5S/c9-5-1-2-6(15-4-8(11)12)7(3-5)16(10,13)14/h1-3H,4H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVACCCPVNKUFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196326 | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4486-75-3 | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-sulfonamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.